4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane
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Overview
Description
4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorobenzoyl group and a 2-fluorophenyl group attached to the thiazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the 3-chlorobenzoyl Group: The 3-chlorobenzoyl group can be introduced through an acylation reaction using 3-chlorobenzoyl chloride and a suitable base.
Introduction of the 2-fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzene and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazepane ring and the benzoyl and phenyl groups.
Reduction: Reduced derivatives of the thiazepane ring and the benzoyl and phenyl groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzoyl)-4-[(2-fluorophenyl)methyl]piperazine: A compound with a similar structure but containing a piperazine ring instead of a thiazepane ring.
1-(3-chlorobenzoyl)-4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine: Another similar compound with a triazole ring attached to the piperazine ring.
Uniqueness
4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties compared to similar compounds with different ring systems
Properties
IUPAC Name |
(3-chlorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(23-11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGRDRJYDIRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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